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Compound of Interest

Compound Name: 4,5-Difluoro-2-hydroxybenzonitrile

Cat. No.: B070000

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzonitrile: Molecular Structure,
Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5-Difluoro-2-
hydroxybenzonitrile, a fluorinated aromatic compound of significant interest to researchers
and professionals in drug development and fine chemical synthesis. We will delve into its core
molecular features, physicochemical properties, spectroscopic signature, and its role as a
valuable building block in modern chemistry.

Foundational Chemical Identity

4,5-Difluoro-2-hydroxybenzonitrile, also known as 2-Cyano-4,5-difluorophenol, is a
trifunctionalized benzene derivative. The strategic placement of two fluorine atoms, a hydroxyl
group, and a nitrile group on the aromatic ring imparts unique electronic properties and
reactivity, making it a versatile intermediate.[1][2]

Molecular Structure and Formula

The fundamental identity of any chemical compound begins with its structure and formula.
These define its composition, connectivity, and three-dimensional shape, which in turn dictate
its physical and chemical behavior.

e Molecular Formula: C7HsF2NO[1][3]
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e Molecular Weight: 155.10 g/mol [1][2]

e |UPAC Name: 4,5-difluoro-2-hydroxybenzonitrile[1][3]

« CAS Number: 186590-36-3[1][2][3]

The structure consists of a benzene ring substituted at position 1 with a hydroxyl group (-OH),

position 2 with a nitrile group (-C=N), and positions 4 and 5 with fluorine atoms (-F).

Caption: 2D Molecular Structure of 4,5-Difluoro-2-hydroxybenzonitrile.

Key Chemical Identifiers

For unambiguous identification in databases, publications, and regulatory documents, a

standardized set of identifiers is used.

Identifier Value Source

SMILES N#Cclcc(F)c(F)cclO [3]
INChl=1S/C7H3F2NO/c8-5-1-

InChl [31[4]

4(3-10)7(11)2-6(5)9/h1-2,11H

ROLMZTIHUMKEAI-

InChl Ke
y UHFFFAOYSA-N

[1]3]

PubChem CID 23148985

[1]

Physicochemical Properties

The physical properties of a compound are critical for determining its suitability for specific

applications, including reaction conditions, formulation, and storage.
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Property Value Source
Appearance Solid (Typical) [5]
Melting Point 95-98 °C [5]
Boiling Point 241.9 £ 40.0 °C at 760 mmHg [5]
Density 1.441 g/cm3 [5]
Flash Point 99.1 +27.3°C [5]
pKa 7.86 (Predicted) [5]

N Soluble in organic solvents like
Solubility [5]
ethanol and acetone.

Synthesis and Elucidation Workflow

The synthesis of highly substituted aromatic rings requires careful strategic planning to ensure
correct regiochemistry. While specific proprietary synthesis routes may vary, a general and
logical approach can be proposed based on established organic chemistry principles.
Structural confirmation is then achieved through a combination of spectroscopic techniques.

Structural Elucidation

(1R spectroscopy |
Proposed Synthesis Pathway )

( Difiuorophenol Precursor |—<___Ortho-Lithiation & Cyanation _>—#{ Intermediate Product |—»- Purification (C: —»4,5-Difl

y N —
| NMR Spectroscoj Py (tH, 5C, °F) |

Click to download full resolution via product page

Caption: General workflow for the synthesis and structural confirmation.
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Proposed Synthetic Protocol

A plausible route involves the regioselective cyanation of a suitable difluorophenol precursor.
The hydroxyl group can direct ortho-lithiation, followed by quenching with a cyanating agent.

Starting Material: Select an appropriate 3,4-difluorophenol.

o Protection (Optional): The hydroxyl group may be protected (e.g., as a methoxymethyl ether)
to prevent side reactions, although direct ortho-lithiation is often feasible.

o Directed Ortho-Metalation: Dissolve the starting material in an anhydrous aprotic solvent
(e.g., THF) under an inert atmosphere (N2 or Ar). Cool the solution to a low temperature
(typically -78 °C).

o Lithiation: Add a strong base, such as n-butyllithium, dropwise. The base will selectively
deprotonate the carbon atom ortho to the hydroxyl (or protected hydroxyl) group due to its
directing effect.

e Cyanation: Introduce a suitable electrophilic cyanating agent (e.g., N-cyanosuccinimide or
tosyl cyanide) to the reaction mixture.

e Quench and Work-up: After the reaction is complete, quench it with a proton source (e.g.,
saturated ammonium chloride solution). Extract the product into an organic solvent, wash,
and dry.

» Deprotection (if applicable): If a protecting group was used, remove it under appropriate
conditions (e.g., acidic hydrolysis).

 Purification: Purify the crude product via recrystallization or column chromatography to yield
pure 4,5-Difluoro-2-hydroxybenzonitrile.

Expertise Note: The choice of a directed ortho-metalation strategy is crucial for achieving the
desired 2-cyano substitution pattern, which can be difficult to obtain via classical electrophilic
aromatic substitution due to the complex directing effects of the existing substituents.

Spectroscopic Characterization

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b070000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Confirming the molecular structure is a non-negotiable step that relies on a suite of analytical
techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show two distinct signals in the aromatic region,
corresponding to the two protons on the benzene ring. Each signal would appear as a
doublet of doublets due to coupling with the adjacent fluorine atoms and the other proton.

o 13C NMR: The spectrum will display seven unique carbon signals: one for the nitrile
carbon, and six for the aromatic carbons, each with a distinct chemical shift influenced by
the attached functional groups. Carbon-fluorine coupling will be observabile.

o 19F NMR: Two signals are expected, corresponding to the two inequivalent fluorine atoms.

« Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups.
[6] Characteristic absorption bands would include:

o A broad peak around 3200-3600 cm~* for the O-H stretch of the hydroxyl group.
o Asharp, strong peak around 2220-2260 cm~1 for the C=N stretch of the nitrile group.
o Strong absorptions in the 1000-1400 cm~1 region corresponding to C-F stretching.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. The high-resolution mass spectrum would show a molecular ion peak
corresponding to the exact mass of C7H3F2NO (Monoisotopic Mass: 155.01826 Da).[4]

Applications in Research and Development

Fluorinated organic compounds are of immense interest in drug discovery and materials
science. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability
of drug candidates.[7] The nitrile group is a versatile functional handle and a known
pharmacophore in its own right.[8]

o Pharmaceutical Intermediate: 4,5-Difluoro-2-hydroxybenzonitrile serves as a key building
block for the synthesis of more complex active pharmaceutical ingredients (APIs).[9] Its
structure is a valuable scaffold for developing inhibitors for various enzymes or receptor
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ligands. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a
carboxylic acid or amide.[8]

o Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemical
structures can lead to enhanced potency and stability.

o Advanced Materials: This molecule can be used as a precursor in the synthesis of
specialized polymers and materials for applications like organic light-emitting diodes
(OLEDSs), where electronic properties are critical.[7]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is
paramount. The following information is derived from available Safety Data Sheets (SDS).[10]
[11]

e Hazard Statements:
o H302: Harmful if swallowed.[10]
o H312: Harmful in contact with skin.[10]
o H315: Causes skin irritation.[10]
o H319: Causes serious eye irritation.[10]
o H331: Toxic if inhaled.[10]
o H335: May cause respiratory irritation.[10]
» Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

o P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position
comfortable for breathing.[10]
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o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[10]

o P405: Store locked up.[10]

Trustworthiness Protocol: Always consult the most current Safety Data Sheet provided by the
supplier before handling this compound. Work in a well-ventilated fume hood and use
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b070000#4-5-difluoro-2-hydroxybenzonitrile-
molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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